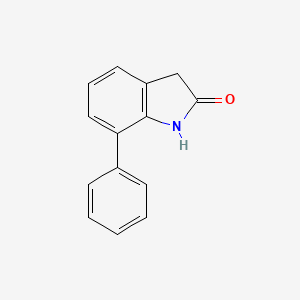

7-phenyl-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

7-phenyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-13-9-11-7-4-8-12(14(11)15-13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNTXCXASWDHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535732 | |

| Record name | 7-Phenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-48-9 | |

| Record name | 7-Phenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Spectroscopic Characterization and Structural Elucidation

A comprehensive spectroscopic analysis is the first step in confirming the chemical identity and understanding the electronic environment of 7-phenyl-2,3-dihydro-1H-indol-2-one. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be utilized to identify the number of unique proton environments, their multiplicity, and their integration, providing crucial information about the connectivity of the molecule. Key expected signals would include those for the aromatic protons on both the indole (B1671886) and phenyl rings, as well as the methylene (B1212753) protons of the dihydro-indolone core.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon environments. The chemical shifts of the carbonyl carbon and the carbons at the fusion of the two rings would be of particular diagnostic value.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O stretching of the lactam carbonyl group, and C-H and C=C stretching vibrations corresponding to the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum could also provide further structural information.

A summary of the expected spectroscopic data is presented in the table below.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic protons on both the indole and phenyl rings. Signals for the methylene protons (-CH₂) in the five-membered ring. A signal for the amide proton (N-H). |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the lactam ring. Signals for the aromatic carbons. Signals for the methylene carbon. |

| IR Spectroscopy | A characteristic absorption band for the N-H stretch. A strong absorption band for the C=O stretch of the amide. Absorption bands corresponding to C-H and C=C bonds in the aromatic regions. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₄H₁₁NO. Fragmentation patterns that can help in confirming the structure. |

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. The resulting crystal structure would also be the foundation for analyzing the molecular conformation and intermolecular interactions.

Investigation of Intramolecular and Intermolecular Interactions

The crystal packing of this compound, as revealed by X-ray crystallography, would provide invaluable insights into the non-covalent interactions that govern its solid-state architecture.

The presence of an N-H group (a hydrogen bond donor) and a carbonyl group (C=O, a hydrogen bond acceptor) suggests that hydrogen bonding will be a significant intermolecular interaction. Analysis of the crystal structure would reveal if these interactions lead to the formation of characteristic motifs, such as dimers or extended chains, which would significantly influence the material's physical properties.

Given the presence of two aromatic rings (the indole system and the phenyl group), π-π stacking interactions are also expected to play a crucial role in the crystal packing. The analysis would focus on the geometry of these interactions, such as face-to-face or edge-to-face arrangements, and the distances between the aromatic centroids. The indole ring, in particular, can engage in various π-stacking arrangements that are important in stabilizing molecular assemblies mdpi.com.

Structure Activity Relationship Sar Studies of 7 Phenyl 2,3 Dihydro 1h Indol 2 One and Its Analogues

Influence of Substituent Effects on Biological Activity

The biological activity of phenyl-dihydro-indol-2-one analogues is profoundly influenced by the nature and position of various substituents. Researchers have extensively studied how modifying the aromatic and heterocyclic rings, as well as altering physicochemical properties like lipophilicity, can tune the potency and selectivity of these compounds.

Aromatic Ring Substitutions (e.g., phenyl ring modifications)

Modifications to the phenyl ring and other aromatic systems within these molecules are a cornerstone of SAR studies. The introduction of different functional groups can dramatically alter biological outcomes.

For instance, in a series of 3,3-diaryl-1,3-dihydroindol-2-ones, which are analogues of the core structure, the substitution pattern on the phenyl rings is critical for their ability to inhibit cancer cell proliferation. nih.gov Symmetrically disubstituted compounds, such as 3,3-bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one, serve as a reference point for potency. nih.gov The introduction of hydrophilic substituents on one of the phenolic groups to create non-symmetrical analogues led to compounds with sub- to low-micromolar IC₅₀ values against human melanoma and breast cancer cell lines. nih.gov

In the context of antimicrobial activity, studies on 2-phenyl-1H-indoles have shown that compounds bearing amino, methyl, methoxy, hydroxyl, and fluoro groups exhibit significant anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.net Similarly, research into 3-phenyl-1H-indole-2-carbohydrazide derivatives as anticancer agents found that bromine substitution was particularly effective, yielding derivatives with potent activity against the HuCCA-1 cell line, in some cases exceeding the potency of doxorubicin. nih.gov The trifluoromethyl group has also been identified as a key pharmacophore in antimalarial quinoline-methanol agents, a principle that has been explored in indole (B1671886) derivatives as well. researchgate.net

The table below summarizes the observed effects of various substitutions on the phenyl rings of indole analogues.

| Analogue Class | Substitution | Effect on Biological Activity | Target/Assay | Reference |

| 3,3-Diaryl-1,3-dihydroindol-2-ones | Non-symmetrical hydrophilic groups | Sub- to low-micromolar IC₅₀ values | Cancer cell proliferation (melanoma, breast) | nih.gov |

| 2-Phenyl-1H-indoles | Amino, methyl, methoxy, hydroxyl, fluoro | Enhanced anti-inflammatory, antioxidant, antimicrobial activity | In vitro assays | researchgate.net |

| 3-Phenyl-1H-indole-2-carbohydrazide | Bromine | Potent anticancer activity (IC₅₀ <0.5 μM) | HuCCA-1 cell line | nih.gov |

| Indole-2-carboxamides | Phenyl at position 3 | Increased antiproliferative activity (GI₅₀ = 48 nM) | General antiproliferative assay | nih.gov |

Heterocyclic Ring Manipulations

Modifications to the core indol-2-one (B1256649) heterocyclic system are another critical avenue for modulating biological activity. This includes substitutions on the indole nitrogen and at various positions on the bicyclic ring structure.

In studies of 3,3-diaryl-1,3-dihydroindol-2-ones, alkylation of the indoline (B122111) nitrogen (N-substitution) to create symmetrical N-monosubstituted and O,O',N-trisubstituted derivatives was a key strategy. nih.gov For example, an analogue disubstituted on one phenyl ring and the N-indoline position with a 2-(dimethylamino)ethyl group showed a significant increase in reporter activity in a cancer-related assay. nih.gov

Furthermore, substitutions on the indole ring itself have been shown to have a profound impact. In a series of 2-(4-amino sulfonyl phenyl)-3-phenyl indole derivatives investigated for antimalarial activity, the presence of a chloro group at the 5-position of the indole ring led to an increase in in-vitro activity against Plasmodium falciparum. researchgate.net Conversely, the introduction of 5-fluoro, 5-amine, 5-methoxy, or 5-hydroxy groups resulted in compounds with diminished antimalarial activity compared to the unsubstituted parent compounds. researchgate.net

The following table details the effects of modifications to the heterocyclic core.

| Analogue Class | Heterocyclic Modification | Effect on Biological Activity | Target/Assay | Reference |

| 3,3-Diaryl-1,3-dihydroindol-2-ones | N-indoline substitution with 2-(dimethylamino)ethyl | >10-fold increase in TC reporter activity | TC reporter assay | nih.gov |

| 2-(4-amino sulfonyl phenyl) 3-phenyl indoles | 5-Chloro substitution | Increased antimalarial activity | Plasmodium falciparum (in vitro) | researchgate.net |

| 2-(4-amino sulfonyl phenyl) 3-phenyl indoles | 5-Fluoro, 5-amine, 5-methoxy, 5-hydroxy | Diminished antimalarial activity | Plasmodium falciparum (in vitro) | researchgate.net |

Impact of Molecular Polarizability and Lipophilicity (ALogP)

The physicochemical properties of molecular polarizability and lipophilicity (often estimated by ALogP) are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. These properties govern how a compound interacts with biological membranes and its target proteins.

SAR investigations have correlated the molecular refractive index (MR), a measure of molecular polarizability, with the biological activity profile of spiro-indolyl-aziridine derivatives. researchgate.net This suggests that the size and polarizability of the molecule play a role in its ability to interact effectively with its biological target. researchgate.net

Lipophilicity is also a key factor. Studies on potent 3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors noted that the most promising molecules adhered to Lipinski's rule of five, which sets guidelines for drug-like properties, including lipophilicity (LogP). nih.gov This indicates that an optimal balance of hydrophilicity and lipophilicity is necessary for these compounds to be effective anticancer agents. nih.gov Advanced quantitative SAR (QSAR) models often incorporate descriptors for lipophilic features to map how these properties contribute to the activity of a series of compounds. nih.gov

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The spatial arrangement of atoms and functional groups is a defining factor in molecular recognition by biological targets. Positional isomerism—the placement of substituents at different positions on the molecular scaffold—and stereochemistry can lead to significant differences in biological activity.

In a series of indole-2-carboxamides, the nature and type of substituent at the third position of the indole core were found to be essential for antiproliferative activity. nih.gov The activity increased in the order of H < methoxyvinyl < ethoxymethyl < hydroxymethyl < phenyl, demonstrating a clear dependency on the group at this specific position. nih.gov While the reviewed literature provides detailed SAR for substitutions on the existing rings, extensive studies on the positional isomerism of the core phenyl group (e.g., comparing 7-phenyl vs. 4-, 5-, or 6-phenyl-2,3-dihydro-1H-indol-2-one) and the specific stereochemical (R/S) contributions at the C3 position of the dihydro-indolone ring are not as prominently detailed in the provided context.

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a crucial strategy in modern drug design, aiming to identify the essential three-dimensional arrangement of chemical features required for biological activity. For indole-based compounds, these models guide the optimization of existing scaffolds and the design of new, more potent molecules.

A pharmacophore for this class of compounds typically involves a combination of features:

Hydrogen Bond Donors/Acceptors: The indole NH group and the carbonyl oxygen of the lactam ring are key interaction points. For example, the 2-phenyl indole NH moiety in certain derivatives forms crucial hydrogen bond interactions with amino acid residues like Asp776 in the active sites of target kinases. nih.gov

Hydrophobic/Aromatic Regions: The phenyl ring and the indole nucleus itself provide essential hydrophobic surfaces that interact with non-polar pockets in target proteins. nih.gov

Steric and Electronic Features: The precise size, shape, and electronic nature of substituents determine the complementarity of the ligand to its binding site. researchgate.net

Advanced computational methods, such as 3D-QSAR and neural network-based QSAR, are employed to create spatial maps of these pharmacophoric features. nih.govresearchgate.net These models can illustrate the key steric, electronic, and lipophilic characteristics that enhance or diminish biological activity, providing a roadmap for optimization. nih.govresearchgate.net For instance, such studies might reveal that a bulky, electron-withdrawing group is favored in one region, while a smaller, hydrogen-bonding group is preferred in another. This approach allows for the rational design of new molecular entities with improved binding affinities and biological effects. researchgate.net

Mechanistic Investigations of Biological Activities

Target Identification and Binding Mechanism Analysis

This section explores the molecular targets of 7-phenyl-2,3-dihydro-1H-indol-2-one and the nature of its interactions.

Receptor Binding Studies

A comprehensive review of scientific literature reveals a lack of specific receptor binding studies for this compound. While various derivatives of the indole (B1671886) and oxindole (B195798) core structures have been investigated for their affinity towards receptors such as serotonin (B10506) and opioid receptors, no data is currently available that characterizes the binding profile of this particular compound. nih.govcnr.it

Enzyme Inhibition Kinetics (e.g., Cyclooxygenase inhibition, Kinase inhibition, Elastase inhibition)

There is no specific information in the published scientific literature detailing the enzyme inhibition kinetics of this compound.

Research in the broader class of oxindole derivatives has identified compounds with significant inhibitory activity against various enzymes. For instance, certain substituted oxindoles have been developed as potent inhibitors of protein kinases, such as PERK, Aurora-A, and VEGFR2. nih.govnih.govacs.orgnih.gov These studies often involve extensive structure-activity relationship (SAR) exploration, where modifications to the core oxindole structure dramatically influence potency and selectivity. However, kinetic data such as IC₅₀ or Kᵢ values are specific to the tested derivatives and cannot be extrapolated to the unsubstituted this compound.

Similarly, while other heterocyclic compounds have been studied as inhibitors of cyclooxygenase (COX) and elastase, no such investigations have been reported for this compound itself. nih.govnih.gov

Cellular Pathway Modulation

This section reviews the effects of the compound on various cellular signaling and response pathways.

Cytokine Release Inhibition (e.g., Tumor Necrosis Factor-α, Interleukin-6)

An examination of available scientific research indicates that there are no studies specifically investigating the effect of this compound on the release of cytokines such as Tumor Necrosis Factor-α (TNF-α) or Interleukin-6 (IL-6). The modulation of cytokine release is a key mechanism for many anti-inflammatory agents, but this activity has not been documented for this specific molecule.

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase-2, Prostaglandin (B15479496) E Synthase, Inducible Nitric Oxide Synthase)

There is a lack of published data concerning the modulation of key inflammatory mediators like Cyclooxygenase-2 (COX-2), Prostaglandin E Synthase (PGES), or Inducible Nitric Oxide Synthase (iNOS) by this compound. While selective inhibition of COX-2 is a well-established anti-inflammatory strategy, and various compounds are known to target these pathways, no such studies have focused on this particular indol-2-one (B1256649) derivative. nih.govnih.gov

Apoptotic Pathway Induction

A review of the scientific literature did not yield any studies demonstrating or investigating the induction of apoptotic pathways by this compound. While related indole derivatives and other distinct chemical agents have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of Bcl-2 family proteins or caspase activation, these findings are not directly applicable to the compound . nih.govnih.gov

Mechanistic Insights from Chemical Reactions

The chemical reactivity of this compound, also known as 7-phenyl-2-oxindole, provides a window into its potential biological activities. The core 2-oxindole structure is a versatile scaffold that can undergo various transformations, including oxidation, reduction, and substitution reactions. The presence of the phenyl group at the 7-position introduces specific electronic and steric influences on these reactions.

Oxidation and Reduction Pathways

The 2-oxindole core of this compound possesses a lactam (a cyclic amide) functionality and a methylene (B1212753) group at the C3 position, both of which can participate in redox reactions.

Oxidation:

The oxidation of 2-oxindoles can lead to various products depending on the reagents and reaction conditions. A common oxidation pathway involves the C3 position. For instance, 2-oxindoles can be oxidized to isatins (1H-indole-2,3-diones) chemicalbook.com. This transformation can proceed through the formation of a 3,3-dihaloindolin-2-one intermediate, followed by hydrolysis chemicalbook.com. While specific studies on this compound are not prevalent, it is plausible that it would undergo a similar oxidation to yield 7-phenylisatin.

Another oxidative pathway involves the regioselective oxidation of the parent indole structure to a 2-oxindole rsc.orgrsc.org. This is often achieved using various oxidizing agents, and the presence of a free N-H group is considered essential for certain mechanisms involving the formation of a complex with the oxidizing agent rsc.org.

The general mechanism for the oxidation of indoles to 2-oxindoles can be initiated by an electrophilic attack at the C3 position of the indole, followed by subsequent steps to form the oxindole ring system. The presence of the 7-phenyl group would likely influence the electron density of the indole ring, potentially affecting the rate and regioselectivity of such oxidations.

Reduction:

The reduction of the 2-oxindole core typically targets the C=O group of the lactam. The synthesis of 3-aryl-3-hydroxy-2-oxindoles can be achieved through the reductive coupling of ketoamines with carbon dioxide, where the ketone is reduced to a hydroxyl group rsc.org. This suggests that the carbonyl group in this compound is susceptible to reduction.

A plausible reduction pathway for this compound would involve the conversion of the carbonyl group to a hydroxyl group, yielding 7-phenyl-2,3-dihydro-1H-indol-2-ol. Further reduction could potentially lead to the corresponding 7-phenylindoline. The choice of reducing agent would be critical in determining the extent of the reduction.

| Reaction Type | Reactant | Key Reagents/Conditions | Product(s) | Plausible Mechanism |

| Oxidation | This compound | Bromine in chlorobenzene, then hydrolysis | 7-Phenylisatin | Formation of a 3,3-dibromo intermediate followed by hydrolysis chemicalbook.com. |

| Reduction | This compound | e.g., NaBH₄, LiAlH₄ | 7-Phenyl-2,3-dihydro-1H-indol-2-ol | Nucleophilic attack of hydride on the carbonyl carbon. |

Computational Chemistry and Theoretical Studies

Molecular Docking and Dynamics Simulations

Identification of Key Interacting Residues

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govh-its.orgnih.gov This method models the interaction at an atomic level, helping to characterize the behavior of small molecules within the binding site of a target and elucidate biochemical processes. nih.gov The primary goal is to identify the key amino acid residues within the receptor that form crucial interactions—such as hydrogen bonds, electrostatic interactions, van der Waals forces, and π-π stacking—with the ligand, thereby stabilizing the complex. nih.govacs.orgyoutube.com

While specific molecular docking studies for 7-phenyl-2,3-dihydro-1H-indol-2-one are not extensively detailed in the available literature, research on the broader class of oxindole (B195798) and indole (B1671886) derivatives demonstrates their significant potential to interact with various biological targets. tandfonline.comnih.govnih.gov For instance, computational studies on other inhibitors have identified key residues like Tyr37, Trp86, and Gln280 as critical for binding to specific receptors. researchgate.net The phenyl ring and the oxindole core of this compound provide a structural basis for potential π-π stacking and hydrogen bonding interactions, respectively. A theoretical docking study would involve placing the compound into the active site of a selected protein target to predict its binding conformation and energy, thus highlighting the specific amino acid residues that contribute most significantly to its binding affinity.

In Silico Screening and Virtual Library Design

In silico virtual screening has become an indispensable tool in modern drug discovery. researchgate.net It involves the computational analysis of large databases of chemical compounds to identify those that are most likely to bind to a drug target. creative-biostructure.comfrontiersin.org This rational, goal-oriented approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. nih.gov

Virtual library design is a related process where computational methods are used to create a large, diverse set of virtual compounds based on a core chemical scaffold, such as that of this compound. sygnaturediscovery.com These libraries are constructed by adding various functional groups and substituents to the parent molecule. The resulting virtual compounds can then be screened in silico to explore structure-activity relationships (SAR) and identify derivatives with potentially enhanced activity, selectivity, or improved pharmacokinetic properties. researchgate.netcreative-biolabs.com This strategy allows for the systematic exploration of chemical space around a lead compound before committing to synthetic chemistry. sygnaturediscovery.com

A critical step in early-stage drug discovery is the evaluation of a compound's "drug-likeness." Lipinski's Rule of Five provides a set of simple guidelines to assess whether a chemical compound possesses properties that would make it a likely orally active drug in humans. lindushealth.compharmainformatic.com The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic. taylorandfrancis.com A compound is considered to have good prospects for oral bioavailability if it does not violate more than one of the following criteria:

Molecular weight less than 500 Daltons. numberanalytics.com

An octanol-water partition coefficient (log P) not greater than 5. numberanalytics.com

No more than 5 hydrogen bond donors. numberanalytics.com

No more than 10 hydrogen bond acceptors. numberanalytics.com

A theoretical analysis of this compound indicates that it fully complies with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability and positioning it as a promising scaffold for further drug development.

| Parameter | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | ~209.25 Da | < 500 Da | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Log P (Predicted) | < 5 | ≤ 5 | Yes |

Bioactivity score prediction is a computational method used to estimate a molecule's potential to interact with common classes of drug targets. wisdomlib.orgnih.gov Web-based tools, such as Molinspiration, utilize a fragment-based approach to calculate scores that predict a compound's activity as a G protein-coupled receptor (GPCR) ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, or enzyme inhibitor. molinspiration.comyoutube.com

The interpretation of these scores is generally as follows:

Score > 0.00: Likely to be biologically active.

Score from -5.00 to 0.00: Moderately active.

Score < -5.00: Likely to be inactive. researchgate.netresearchgate.net

While a specific bioactivity score prediction for this compound is not available in published research, a hypothetical analysis based on its oxindole scaffold can be illustrative. Such predictions help researchers prioritize which biological assays are most relevant for a given compound, guiding the subsequent experimental validation process.

| Target Class | Illustrative Bioactivity Score | Predicted Activity (Illustrative) |

|---|---|---|

| GPCR Ligand | -0.15 | Moderately Active |

| Ion Channel Modulator | -0.20 | Moderately Active |

| Kinase Inhibitor | 0.10 | Active |

| Nuclear Receptor Ligand | -0.35 | Moderately Active |

| Protease Inhibitor | -0.10 | Moderately Active |

| Enzyme Inhibitor | 0.25 | Active |

Note: The values in this table are illustrative for this compound and serve to demonstrate the output of a typical bioactivity score prediction.

Biological Activities and Preclinical Research

Anti-inflammatory Properties

Derivatives of the 7-phenyl-2,3-dihydro-1H-indol-2-one scaffold have demonstrated notable anti-inflammatory effects in both cellular and animal models, suggesting their potential for treating inflammatory diseases like sepsis.

The anti-inflammatory activity of indole-2-one derivatives has been extensively evaluated in vitro, typically using lipopolysaccharide (LPS)-stimulated macrophage models, such as the RAW 264.7 cell line. These cells, when exposed to LPS, mimic an inflammatory response by releasing pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

In one study, a series of thirty indole-2-one and 7-aza-2-oxindole derivatives were synthesized and assessed for their ability to inhibit the release of TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages. nih.gov The research identified that compounds with high molecular polarizability and a low lipid/water partition coefficient were more likely to have beneficial anti-inflammatory activity. nih.gov Specifically, certain derivatives, such as compounds 7i and 8e from the study, were found to significantly inhibit the expression of not only TNF-α and IL-6 but also other key inflammatory mediators like cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E synthase (pGES), and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Another study focused on novel indole-2-carboxamide derivatives, which were also screened for their anti-inflammatory effects in RAW 264.7 macrophages. nih.gov A majority of these compounds effectively suppressed the LPS-induced expression of TNF-α and IL-6. nih.gov The most promising compounds from this series, 14f and 14g , demonstrated significant inhibitory effects on these pro-inflammatory cytokines. nih.gov

The table below summarizes the in vitro anti-inflammatory activity of representative indole-2-one derivatives.

| Compound | Assay Model | Key Findings | Reference |

| Compound 7i (Indole-2-one derivative) | LPS-stimulated RAW264.7 macrophages | Inhibited expression of TNF-α, IL-6, COX-2, pGES, and iNOS. | nih.gov |

| Compound 8e (7-aza-2-oxindole derivative) | LPS-stimulated RAW264.7 macrophages | Inhibited expression of TNF-α, IL-6, COX-2, pGES, and iNOS. | nih.gov |

| Compound 14f (Indole-2-carboxamide derivative) | LPS-stimulated RAW 264.7 macrophages | Effectively inhibited LPS-induced expression of TNF-α and IL-6. | nih.gov |

| Compound 14g (Indole-2-carboxamide derivative) | LPS-stimulated RAW 264.7 macrophages | Effectively inhibited LPS-induced expression of TNF-α and IL-6. | nih.gov |

This table is interactive. Click on the headers to sort.

The promising in vitro results have led to the evaluation of these compounds in animal models of inflammation, particularly sepsis. Sepsis is a life-threatening condition characterized by a dysregulated systemic inflammatory response. nih.gov

A study demonstrated that compound 7i , an indole-2-one derivative, conferred significant protection against LPS-induced septic death in mouse models. nih.gov This finding highlights the potential of this class of compounds to mitigate the severe systemic inflammation associated with sepsis. nih.gov Similarly, indole-2-carboxamide derivatives 14f and 14g were tested in vivo and found to effectively reduce LPS-induced pulmonary inflammation. nih.gov Administration of these compounds resulted in notable histopathological improvements in the lungs of mice, indicating their potent anti-inflammatory effects in a living organism. nih.gov

Anticancer Potential

The this compound core is also a feature of compounds investigated for their anticancer activity. Research has explored their ability to kill cancer cells directly (cytotoxicity) and to inhibit specific enzymes that are crucial for cancer cell growth and survival.

The cytotoxic effects of various indole-2-one derivatives have been assessed against a panel of human cancer cell lines.

One study synthesized a series of indole (B1671886) Mannich base derivatives and evaluated their cytotoxicity using an MTT assay. frontiersin.org Compound 1c from this series was particularly effective, showing high activity against liver cancer (HepG2), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with LC50 values of 0.9 μM, 0.55 μM, and 0.50 μM, respectively. frontiersin.org

In another research effort, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were synthesized and tested. nih.gov Several of these compounds, including 3c, 3f, 3g, 3k, 3r, and 3z , displayed significant antiproliferative activities against all tested cancer cell lines. Notably, derivatives 3b, 3e, and 3g showed a preferential ability to suppress the growth of rapidly dividing lung cancer cells (A549) compared to slower-growing non-tumor fibroblasts. nih.gov

The table below presents the cytotoxic activity of selected indole derivatives against various cancer cell lines.

| Compound | Cell Line | Activity (IC50/LC50) | Reference |

| Compound 1c (Indole Mannich base) | HepG2 (Liver Cancer) | LC50: 0.9 μM | frontiersin.org |

| MCF-7 (Breast Cancer) | LC50: 0.55 μM | frontiersin.org | |

| Compound 3g (Indolylquinazolinone) | A549 (Lung Cancer) | Preferential growth suppression | nih.gov |

| BHEPN (VEGFR-2 inhibitor) | HepG2 (Liver Cancer) | IC50: 0.19 μM | medchemexpress.com |

| MCF-7 (Breast Cancer) | IC50: 1.18 μM | medchemexpress.com |

This table is interactive. Click on the headers to sort.

Beyond general cytotoxicity, research has delved into the specific molecular targets of these compounds. Kinases are a family of enzymes that are often overactive in cancer, and inhibiting them is a key strategy in modern oncology.

Aurora-A Kinase: Aurora kinases are essential for cell division (mitosis), and their inhibition can lead to cancer cell death. nih.gov Small molecule inhibitors of Aurora kinases have shown significant anticancer activity in preclinical studies. nih.govnih.gov While not always containing the 7-phenyl-oxindole core itself, related azaindole structures have been patented as Aurora kinase inhibitors. google.com The inhibitor alisertib, for instance, is a selective Aurora A kinase inhibitor that has been shown to augment the oncolytic virus-mediated killing of breast cancer cells (MCF-7). nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key protein in angiogenesis, the process by which tumors form new blood vessels to get nutrients and oxygen. nih.gov Inhibiting VEGFR-2 can starve the tumor and prevent its growth. Many heterocyclic compounds, including those with indole-like structures, have been developed as VEGFR-2 inhibitors. nih.gov For example, the compound BHEPN was identified as a VEGFR-2 inhibitor with an IC50 value of 0.320 μM and also showed potent cytotoxic effects against HepG2 and MCF-7 cancer cells. medchemexpress.com

Antimicrobial Efficacy

The indole nucleus is present in many compounds with antimicrobial properties. Derivatives of this compound have been explored for their ability to combat bacteria and fungi.

Studies have shown that simple 2-phenyl-1H-indole derivatives exhibit antibacterial activity, with a noted susceptibility of Gram-negative bacteria over Gram-positive species. researchgate.net More complex derivatives, such as 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, have demonstrated activity against problematic bacteria like Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis. nih.gov One particular compound from this series, 3k (2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one), showed a potent minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov The same study also reported moderate to good antifungal activity for some derivatives against Candida albicans. nih.gov

The antimicrobial potential of this chemical class is broad, with other related heterocyclic systems also showing promise. For example, 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones have displayed good antifungal activities against C. albicans and Aspergillus niger. nih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

Indole derivatives have demonstrated notable antibacterial capabilities. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain 2-phenyl-1H-indoles have been found to be more effective against Gram-negative bacteria than Gram-positive strains. researchgate.netijpsonline.com The antibacterial efficacy of these compounds is often attributed to the substituents on the indole ring. mdpi.com

Research on various indole alkaloids has highlighted their potential as antibacterial agents. Some compounds exhibit broad-spectrum activity, while others are more specific. For example, some indole alkaloids show good inhibition against Gram-positive bacteria with bactericidal action. mdpi.com The presence of electron-withdrawing groups or specific substitutions on the phenyl ring can enhance the antibacterial action of these compounds. mdpi.com

| Compound Type | Gram-Positive Activity | Gram-Negative Activity | Key Findings | References |

|---|---|---|---|---|

| 2-Phenyl-1H-indoles | Active | More Susceptible | Indoles showed better activity than benzimidazoles. | researchgate.netijpsonline.com |

| Indole Alkaloids | Good Inhibition (Bactericidal) | Active | Potency varies based on specific substitutions. | mdpi.com |

| Bisindole Compounds | Active | Often more potent | Electron-withdrawing groups enhance activity. | mdpi.com |

Antifungal Activity

The antifungal potential of indole derivatives has also been a subject of investigation. Certain bisindole compounds have shown promising activity against fungal strains like Candida albicans and Aspergillus niger. mdpi.com The introduction of specific chemical groups, such as chloro and nitro groups, has been linked to enhanced antifungal properties. mdpi.com

N'-phenylhydrazides, which can be derived from indole structures, have also been explored as potential antifungal agents, showing inhibitory activity against various fungal species. nih.gov

| Compound Type | Fungal Strains Tested | Key Findings | References |

|---|---|---|---|

| Bisindole Compounds | Candida albicans, Aspergillus niger | Substituents like chloro and nitro groups enhance activity. | mdpi.com |

| N'-Phenylhydrazides | Various phytopathogenic fungi | Demonstrated inhibitory activity. | nih.gov |

Other Investigated Biological Activities

Several studies have highlighted the antioxidant properties of indole derivatives. researchgate.netijpsonline.comnih.gov The antioxidant capacity is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov Research indicates that the presence of electron-donating substituents on the indole or phenyl ring can enhance the antioxidant activity. researchgate.netijpsonline.com

For instance, a series of 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones showed moderate to good antioxidant activities. nih.gov Similarly, certain 2-phenyl-1H-indole derivatives have been identified as effective antioxidants, with some compounds showing significant inhibition of lipid peroxidation. researchgate.net

| Compound Type | Assay Method | Key Findings | References |

|---|---|---|---|

| 2-Phenyl-1H-indoles | Phosphomolybdenum reduction, DPPH | Electron-donating substituents enhance activity. | researchgate.netijpsonline.com |

| 3-Substituted-2-oxindole derivatives | DPPH free radical scavenging | Moderate to good antioxidant activity observed. | nih.gov |

| Pyrazino[1,2-a]indol-1(2H)-one derivatives | Antioxidant assays | Exhibited antioxidant properties. | researchgate.net |

The potential of indole derivatives as antiviral agents has been explored, particularly against viruses like the hepatitis C virus (HCV) and influenza virus. nih.govnih.gov A 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold was identified as an inhibitor of HCV replication. nih.gov

Furthermore, the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold has been investigated for its ability to inhibit the PA endonuclease of the influenza virus. nih.gov Certain indolinone-based compounds have also been synthesized and shown to inhibit HIV-1 replication through a multitarget mechanism. unica.it

While direct research on the antihypertensive properties of this compound is limited, related dihydropyridine (B1217469) derivatives containing a phenyl group have been investigated. For example, a dihydropyridine derivative, methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, was found to be an effective oral antihypertensive agent in rats. nih.gov This suggests that the broader class of compounds containing phenyl and dihydro-indole-like structures may possess cardiovascular effects.

Indole compounds, both naturally occurring and synthetic, are considered a promising source for the discovery of novel antidiabetic drugs. sci-hub.senih.gov Their mechanisms of action can include the inhibition of enzymes like α-glucosidase and the modulation of pathways involved in glucose metabolism. sci-hub.se

Research has shown that certain indole derivatives can exhibit significant antidiabetic effects. For example, some compounds have been found to have potent antihyperglycemic activity in streptozotocin-induced diabetic rats. sci-hub.se The antidiabetic potential is often linked to the substituents on the indole ring, with specific modifications leading to enhanced activity. sci-hub.se The combination of antioxidant and antidiabetic activities in some of these compounds is also of interest for alleviating oxidative stress associated with diabetes. researchgate.net

Anticholinesterase Activity

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions characterized by a deficit in cholinergic neurotransmission, most notably Alzheimer's disease. rsc.orgmdpi.com The indole nucleus is a "privileged scaffold" in medicinal chemistry and has been a foundation for the design of numerous cholinesterase inhibitors. nih.govacs.orgresearchgate.net

Although no studies have directly reported the anticholinesterase activity of this compound, research on various indole derivatives demonstrates the potential of this chemical class to inhibit cholinesterases. For instance, a series of novel indole derivatives incorporating oxathiolanyl, pyrazolyl, and pyrimidinyl moieties exhibited potent dual inhibition of both AChE and BChE, with some compounds showing inhibitory activity in the nanomolar range, superior to the standard drug donepezil. nih.gov Another study on carbamate (B1207046) derivatives of indolines found that substitutions at the 4, 6, or 7-position could confer significant AChE and BChE inhibitory activities. acs.org Specifically, an ethyl(methyl)carbamate derivative with a substitution at the 4-position of the indoline (B122111) ring showed a sub-micromolar IC₅₀ value against AChE. acs.org

The structure-activity relationship (SAR) studies of various indole-based inhibitors reveal that the indole ring often interacts with key amino acid residues in the active site of the cholinesterase enzymes, such as Tryptophan (Trp). acs.orgscribd.com The presence, position, and nature of substituents on the indole ring are critical for inhibitory potency and selectivity. nih.gov For example, some N-substituted 2-aryl indole derivatives have been noted for their interaction with the peripheral anionic site (PAS) of AChE, which is implicated in the aggregation of amyloid-beta plaques. researchgate.net

Given that the oxindole (B195798) core of this compound is a variation of the indole structure, and that substitutions on the benzene (B151609) ring of the indole are known to influence activity, the 7-phenyl group could potentially play a role in binding to the active site or peripheral sites of cholinesterases. However, without direct experimental data, this remains a hypothesis.

Table 1: Anticholinesterase Activity of Selected Indole Derivatives

| Compound Class | Target Enzyme(s) | Key Findings & IC₅₀ Values | Reference |

| 'Oxathiolanyl', 'pyrazolyl', and 'pyrimidinyl' indole derivatives | AChE and BChE | Compound 5 (IC₅₀ = 0.042 µM for AChE), Compound 7 (IC₅₀ = 0.207 µM for BChE) | nih.gov |

| Indoline-3-propionic acid carbamate derivatives | AChE and BuChE | Compound 120 (IC₅₀ = 0.4 µM for AChE) | acs.org |

| Indole amines | AChE | Compounds 24 and 25 showed IC₅₀ values of 4.28 µM and 4.66 µM, respectively. | rsc.org |

| Fluoroquinolone-indole hybrids | AChE and BChE | Compound 7g (ortho-fluorophenyl) showed IC₅₀ values of 0.70 µM (AChE) and 2.20 µM (BChE). | researchgate.net |

This table presents data for structurally related indole derivatives to illustrate the potential of the scaffold, not for this compound itself.

Potential Central Nervous System-Related Activities (e.g., Antidepressant, Anxiolytic)

The indole scaffold is integral to the neurochemistry of the brain, being the core of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.gov Consequently, many indole derivatives have been explored for their potential to treat CNS disorders like depression and anxiety. nih.govresearchgate.net The oxindole structure is also found in molecules with a wide range of biological activities. nih.gov

Direct research into the antidepressant or anxiolytic properties of this compound is not currently available. However, studies on related compounds where the 7-position of a core heterocyclic structure is substituted with a phenyl group have shown promising CNS activity. For example, a series of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives were synthesized and evaluated for antidepressant- and anxiolytic-like effects. nih.gov Certain compounds in this series demonstrated potent antidepressant-like activity in the forced swim test in mice, with effects comparable to or stronger than the reference drug imipramine. nih.gov Some of these compounds also displayed significant anxiolytic-like properties. nih.gov

Furthermore, the substitution pattern on the indole ring is crucial. A novel indolamine derivative, ADN-2013, with a complex substituent, showed antidepressant-like activity in rodent models. bibliotekanauki.pl Research on 7-substituted-5-phenyl- rsc.orgnih.govacs.orgtriazolo[1,5-a]pyrimidines has also identified compounds with significant anticonvulsant activity, another key CNS effect. researchgate.net One derivative, 7-(heptyloxy)-5-phenyl- rsc.orgnih.govacs.orgtriazolo[1,5-a]pyrimidine, was more potent than the standard drug valproate. researchgate.net While the core heterocycles differ, these studies highlight that substitutions at the 7-position can be a fruitful strategy for discovering new CNS-active agents.

The presence of the 7-phenyl group in this compound suggests that it could interact with various CNS receptors. However, its actual pharmacological profile, including any potential antidepressant or anxiolytic effects, can only be confirmed through dedicated preclinical screening and evaluation.

Table 2: CNS-Related Activities of Selected 7-Substituted Compounds

| Compound Class | Biological Activity | Key Findings | Reference |

| 7-Phenylpiperazinylalkyl-purine-2,6-diones | Antidepressant-like, Anxiolytic-like | Compounds 9 and 13 showed antidepressant-like activity similar to or stronger than imipramine. Compounds 9 , 12 , and 14 showed anxiolytic-like properties. | nih.gov |

| 7-Substituted-5-phenyl- rsc.orgnih.govacs.orgtriazolo[1,5-a]pyrimidines | Anticonvulsant | Compound 3f (7-heptyloxy derivative) showed potent anticonvulsant activity (ED₅₀ = 84.9 mg/Kg). | researchgate.net |

| Indolamine derivative (ADN-2013) | Antidepressant-like | Showed significant activity in the forced swim test in rats at a dose of 3 mg/kg. | bibliotekanauki.pl |

| 7-Phenyl-pyrroloquinolinone derivatives | Antimitotic (Anticancer) | Showed high antiproliferative activity with GI₅₀ values from micro- to sub-nanomolar ranges. | nih.gov |

This table presents data for structurally related compounds to illustrate the potential of the 7-phenyl substitution, not for this compound itself.

Future Perspectives and Research Directions

Rational Design of Next-Generation Dihydroindol-2-one Analogues

The future of drug discovery involving the 7-phenyl-2,3-dihydro-1H-indol-2-one scaffold lies in the rational and structure-based design of new analogues. This approach moves beyond traditional high-throughput screening by using detailed knowledge of the biological target to design molecules with improved affinity, selectivity, and pharmacokinetic properties.

Key strategies in this area include:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography and NMR spectroscopy data of target proteins, researchers can design ligands that fit precisely into the active or allosteric sites. For instance, the design of 7-[1H-indol-2-yl]-2,3-dihydro-isoindol-1-ones as dual inhibitors of Aurora-A and VEGF-R2 kinases was guided by the structural understanding of the kinase domains. nih.govresearchgate.net This same principle can be applied to design this compound derivatives targeting other kinases or enzymes implicated in disease.

Fragment-Based Drug Discovery (FBDD): This technique involves screening small molecular fragments to identify those that bind to the target protein. These "hits" are then grown or linked together to create a more potent lead compound. This method could be employed to identify optimal substitutions on the phenyl ring or the indolone core of this compound to enhance binding affinity.

Computational Modeling: Molecular docking and molecular dynamics simulations are powerful tools to predict the binding modes and affinities of newly designed analogues. For example, in the design of spiroxindole-benzimidazole hybrids as MDM2 inhibitors, molecular docking was used to study the interactions with the MDM2 receptor. mdpi.com Similar in silico studies can prioritize the synthesis of the most promising this compound derivatives, saving time and resources.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving the molecule's biological activity or pharmacokinetic profile. For the this compound core, bioisosteric replacement could be explored for the phenyl group or the lactam function of the oxindole (B195798) ring to modulate properties like solubility, metabolic stability, and target interaction.

Advanced Mechanistic Elucidation Techniques

A deep understanding of how a drug molecule exerts its effect at a molecular level is crucial for its development. For this compound and its future analogues, advanced techniques will be indispensable for elucidating their mechanisms of action.

Future mechanistic studies will likely involve:

Cryo-Electron Microscopy (Cryo-EM): This technology has revolutionized structural biology by allowing the determination of high-resolution structures of large protein complexes without the need for crystallization. For analogues of this compound that target complex cellular machinery, cryo-EM can provide unprecedented insights into their binding and mechanism of inhibition.

Omics Technologies: The use of genomics, proteomics, and metabolomics can provide a global view of the cellular response to a drug candidate. For example, metabolomics using techniques like UPLC-Q-TOF/MS can reveal changes in metabolic pathways upon treatment with a compound. mdpi.com This can help identify not only the primary target but also off-target effects and potential biomarkers of drug response.

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) use chemical probes to identify the protein targets of a small molecule directly in a complex biological sample. This can be a powerful tool to de-orphan drug candidates and understand their polypharmacology.

Advanced Spectroscopic and Imaging Techniques: Techniques such as Förster resonance energy transfer (FRET) and surface plasmon resonance (SPR) can provide real-time kinetic data on drug-target binding. Super-resolution microscopy can visualize the subcellular localization of a drug or its target, providing spatial and temporal information about its mechanism of action.

Development of Novel Synthetic Methodologies

The ability to efficiently and stereoselectively synthesize a wide range of this compound analogues is essential for exploring their structure-activity relationships (SAR). While classical methods like the Fischer indole (B1671886) synthesis exist, modern organic synthesis is constantly evolving to provide more efficient, sustainable, and versatile routes. organic-chemistry.orgomicsonline.org

Future directions in synthesis will focus on:

C-H Activation/Functionalization: This burgeoning field of chemistry allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. The development of transition-metal catalyzed C-H activation methods could enable the direct and late-stage modification of the this compound scaffold, providing rapid access to a diverse library of analogues. researchgate.net

Asymmetric Catalysis: Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological activities. The development of new enantioselective catalytic methods for the synthesis of chiral 2,3-dihydro-1H-indol-2-ones, particularly those with stereocenters at the 3-position, will be crucial for developing single-enantiomer drugs with improved therapeutic indices.

Flow Chemistry: Performing chemical reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing flow-based syntheses for the this compound core and its derivatives could streamline their production for further studies.

Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often under mild conditions. Electrosynthesis has been merged with sulfonium (B1226848) salt chemistry, and enantioselective electrocatalyzed C-H activations are emerging as powerful tools for creating valuable chiral molecules. researchgate.net These modern techniques could open up new avenues for the synthesis of complex dihydroindol-2-one derivatives.

Exploration of New Therapeutic Applications

The 2,3-dihydro-1H-indol-2-one scaffold is already known to possess a broad range of biological activities. The unique substitution pattern of this compound makes it a promising starting point for the discovery of novel therapeutics for a variety of diseases.

Future research should explore its potential in:

Oncology: Derivatives of the related 2-phenyl-1H-indole have shown promise as anticancer agents by targeting various kinases like EGFR, VEGFR-2, and BRAFV600E. nih.gov Given that 7-[1H-indol-2-yl]-2,3-dihydro-isoindol-1-ones act as dual Aurora-A/VEGF-R2 kinase inhibitors, it is plausible that analogues of this compound could be developed as potent and selective kinase inhibitors for cancer therapy. nih.govresearchgate.net

Infectious Diseases: Indole-containing compounds have been investigated for their antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov The this compound scaffold could be explored for the development of new antibacterial agents that may also inhibit biofilm formation. nih.gov

Neurodegenerative Diseases: Neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative disorders. The development of 7-phenyl-2-aminoquinolines as potent and selective nNOS inhibitors highlights the potential of phenyl-substituted heterocyclic compounds in this therapeutic area. nih.gov It would be worthwhile to investigate whether this compound derivatives can be designed to target nNOS or other relevant targets in the central nervous system.

Metabolic Diseases: Indole-based hybrids have been synthesized and identified as potent α-glucosidase inhibitors, which are relevant for the management of diabetes mellitus. nih.gov This suggests that the this compound core could be a valuable starting point for designing new agents to treat metabolic disorders.

Inflammatory Diseases: 2-Phenyl indole derivatives have been reported to possess anti-inflammatory activity. omicsonline.org Given that chronic inflammation is a hallmark of many diseases, exploring the potential of this compound analogues as anti-inflammatory agents is a promising research direction. nih.gov

Q & A

Q. What synthetic methodologies are optimal for preparing 7-phenyl-2,3-dihydro-1H-indol-2-one with high purity and yield?

Methodological Answer: The synthesis of this compound can be optimized using acid-catalyzed cyclization or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indol-2-one derivatives under mild conditions (60–80°C, 6–12 hours), achieving yields of 75–90% . Key steps include:

- Precursor selection : Start with substituted indole or indoline derivatives.

- Reaction optimization : Control temperature and solvent polarity (e.g., ethanol or acetonitrile) to minimize side products.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity.

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| p-TSA cyclization | p-TSA | 70 | 85 | ≥98% |

| Lewis acid catalysis | ZnCl₂ | 100 | 65 | 92% |

| Microwave-assisted | None | 120 (microwave) | 78 | 95% |

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify the indol-2-one core and phenyl substituent. Key signals include a carbonyl (C=O) peak at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 224.1).

- X-ray crystallography : Use SHELX software for crystal structure refinement. SHELXL is ideal for resolving hydrogen bonding and torsional angles in small molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay variability or impurity effects. Mitigation strategies include:

- Standardized cytotoxicity assays : Use sulforhodamine B (SRB) assays for consistent cell viability measurements .

- Dose-response validation : Repeat experiments across multiple cell lines (e.g., HeLa, MCF-7) with triplicate technical replicates.

- Purity verification : Characterize compounds via HPLC (>95% purity) before testing .

Q. Table 2: Bioactivity Data Comparison

| Derivative | Assay Type | IC₅₀ (μM) | Cell Line | Source |

|---|---|---|---|---|

| 7-Phenyl-indol-2-one | SRB assay | 12.3 ± 1.2 | MCF-7 | |

| 5-Bromo analog | MTT assay | 8.9 ± 0.7 | HeLa | |

| 4-Methoxy analog | Flow cytometry | 23.4 ± 2.1 | A549 |

Q. What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer: Molecular docking and dynamics simulations are critical for elucidating interactions with receptors like melatonin MT₂. Steps include:

Q. Key Findings :

Q. How do substituents on the indol-2-one core influence physicochemical properties?

Methodological Answer: Substituent effects can be systematically studied using:

- Hammett plots : Correlate σ values of substituents with reaction rates or pKa.

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects (e.g., LUMO energy for redox activity) .

- Solubility assays : Measure logP values via shake-flask methods to assess hydrophobicity.

Q. Table 3: Substituent Impact on logP

| Substituent | Position | logP (Experimental) | logP (Predicted) |

|---|---|---|---|

| -Cl | 4 | 2.8 | 2.7 |

| -OCH₃ | 5 | 1.9 | 2.1 |

| -NO₂ | 6 | 3.5 | 3.4 |

Q. What crystallographic challenges arise in resolving this compound structures?

Methodological Answer: Challenges include poor crystal quality and twinning. Solutions involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.